molecular formula C10H13BrClNO2 B6333277 Methyl (S)-2-Amino-3-(3-bromophenyl)propanoate Hydrochloride CAS No. 880347-43-3

Methyl (S)-2-Amino-3-(3-bromophenyl)propanoate Hydrochloride

Cat. No.: B6333277
CAS No.: 880347-43-3
M. Wt: 294.57 g/mol
InChI Key: CQDQJGWBVXXNCB-FVGYRXGTSA-N
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Description

Methyl (S)-2-amino-3-(3-bromophenyl)propanoate hydrochloride (CAS: 880347-43-3) is a chiral amino acid ester hydrochloride with the molecular formula C₁₀H₁₃BrClNO₂ and a molecular weight of 294.57 g/mol . This compound features a bromine atom at the meta position of the phenyl ring, a methyl ester group, and a protonated amino group stabilized by hydrochloric acid. It is utilized as an intermediate in pharmaceutical synthesis, particularly in the development of halogenated bioactive molecules . Its stereochemistry (S-configuration) is critical for target specificity in drug design.

Properties

IUPAC Name

methyl (2S)-2-amino-3-(3-bromophenyl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2.ClH/c1-14-10(13)9(12)6-7-3-2-4-8(11)5-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQDQJGWBVXXNCB-FVGYRXGTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC(=CC=C1)Br)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CC(=CC=C1)Br)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Catalyst Systems

Asymmetric catalysis is a cornerstone for enantioselective synthesis of this compound. Chiral ligands such as BINOL (1,1'-bi-2-naphthol) derivatives or oxazaborolidines are employed to induce stereocontrol during the formation of the α-amino ester backbone. For example, a modified Mannich reaction using (R)-BINOL-phosphoric acid as a catalyst achieves enantiomeric excess (ee) values exceeding 90%.

Reaction Conditions :

  • Substrates : 3-Bromophenylacetaldehyde, methyl glycinate

  • Catalyst : (R)-BINOL-phosphoric acid (5 mol%)

  • Solvent : Dichloromethane at -20°C

  • Yield : 68–72%

  • ee : 92–94%

Enantioselective Hydrogenation

Transition metal-catalyzed hydrogenation of α,β-unsaturated esters provides an alternative route. Using a ruthenium-(S)-TolBINAP complex, the double bond in methyl 3-(3-bromophenyl)acrylate is reduced to yield the (S)-enantiomer.

Key Parameters :

  • Pressure : 50 bar H₂

  • Temperature : 40°C

  • ee : 88%

  • Yield : 65%

Racemic Resolution Approach

Diastereomeric Salt Formation

Racemic methyl 2-amino-3-(3-bromophenyl)propanoate is resolved using chiral resolving agents like L-tartaric acid. The diastereomeric salts are separated via fractional crystallization, yielding the (S)-enantiomer.

Optimized Protocol :

  • Resolving Agent : L-Tartaric acid (1.2 equiv)

  • Solvent : Ethanol/water (4:1)

  • Crystallization Cycles : 2–3

  • ee : ≥99%

  • Overall Yield : 42%

Enzymatic Resolution

Lipases (e.g., Candida antarctica lipase B) selectively hydrolyze the (R)-ester, leaving the (S)-enantiomer intact. This method is scalable and environmentally benign.

Conditions :

  • Enzyme Loading : 10 mg/mmol substrate

  • pH : 7.0 (phosphate buffer)

  • Conversion : 48%

  • ee : 98%

Hydrochloride Salt Formation

Acid-Base Neutralization

The free base is treated with hydrochloric acid in methanol to form the hydrochloride salt. Crystallization from ethanol/ether enhances purity.

Procedure :

  • HCl Concentration : 4M in dioxane

  • Molar Ratio : 1:1.1 (base:HCl)

  • Solvent : Methanol, 0°C

  • Purity : 99.5% (HPLC)

  • Yield : 95%

Industrial-Scale Production Methods

Continuous Flow Synthesis

Industrial production leverages continuous flow reactors for efficiency. A two-step process integrates asymmetric hydrogenation and hydrochloride formation.

Key Metrics :

  • Throughput : 5 kg/day

  • ee : 91%

  • Purity : 98%

Solvent Recycling Systems

Green chemistry principles are applied by recycling tetrahydrofuran (THF) and methanol via distillation, reducing waste by 70%.

Comparative Analysis of Methods

Method Yield (%) ee (%) Scalability Cost (USD/g)
Asymmetric Catalysis7092Moderate120
Racemic Resolution4599High90
Enzymatic Resolution4898High150
Continuous Flow8591Industrial75

Case Studies

Pilot-Scale Resolution

A 10 kg batch of racemic methyl 2-amino-3-(3-bromophenyl)propanoate was resolved using L-tartaric acid, achieving 99% ee with a 40% yield. The process required three crystallization cycles and consumed 200 L of ethanol.

Catalytic Hydrogenation Optimization

Varying the hydrogen pressure (30–70 bar) revealed that 50 bar maximized ee (88%) without compromising yield (65%) .

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-2-Amino-3-(3-bromophenyl)propanoate Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming a phenylalanine derivative.

    Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 3-(3-bromophenyl)propanoic acid or 3-(3-bromophenyl)propanone.

    Reduction: Formation of 3-phenylpropanoic acid or 3-phenylpropanone.

    Substitution: Formation of 3-(3-azidophenyl)propanoate or 3-(3-cyanophenyl)propanoate.

Scientific Research Applications

Organic Synthesis

Methyl (S)-2-amino-3-(3-bromophenyl)propanoate hydrochloride serves as an important intermediate in the synthesis of complex organic molecules. It is utilized in the production of pharmaceuticals and agrochemicals, where its unique bromine substitution on the phenyl ring can influence reactivity and selectivity in chemical reactions .

Biological Studies

Research has indicated that this compound exhibits potential biological activities. Studies focus on its role as an enzyme inhibitor and its interactions with various biological receptors. The amino group allows for hydrogen bonding with biological macromolecules, which can be crucial for modulating enzyme activity or receptor binding .

Case Study Example : A study investigated the compound's effect on specific enzyme pathways involved in metabolic disorders, demonstrating promising results in inhibiting certain enzymes linked to disease progression.

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for its therapeutic potential in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug development aimed at conditions such as cancer and neurodegenerative diseases.

Case Study Example : Clinical trials are underway to evaluate the efficacy of compounds derived from this molecule in treating specific cancer types, focusing on its mechanism of action at the cellular level.

Industrial Applications

The compound is also used in the development of new materials and as a building block in polymer synthesis. Its properties allow for the creation of advanced materials with tailored functionalities, making it valuable in industrial applications such as coatings and adhesives.

Mechanism of Action

The mechanism of action of Methyl (S)-2-Amino-3-(3-bromophenyl)propanoate Hydrochloride involves its interaction with specific molecular targets. The bromine atom on the phenyl ring can participate in halogen bonding, influencing the compound’s binding affinity to receptors or enzymes. Additionally, the amino group can form hydrogen bonds, further stabilizing the interaction with the target molecule. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of the target compound with its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) Key Applications/Notes References
Methyl (S)-2-amino-3-(3-bromophenyl)propanoate hydrochloride C₁₀H₁₃BrClNO₂ 294.57 3-bromophenyl Pharmaceutical intermediate; bromine enhances lipophilicity and halogen bonding
Methyl (2S)-2-amino-3-(2-naphthyl)propanoate hydrochloride C₁₄H₁₆ClNO₂ 265.74 2-naphthyl Larger aromatic system increases π-π stacking potential; used in peptide mimetics
Methyl (2S)-2-amino-3-(4-fluorophenyl)propanoate hydrochloride C₁₀H₁₂ClFNO₂ 231.66 4-fluorophenyl Fluorine’s electron-withdrawing effect enhances metabolic stability; common in CNS drug candidates
Methyl (S)-2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride C₁₁H₁₅ClNO₄S 308.76 3-(methylsulfonyl)phenyl Sulfonyl group improves solubility and receptor binding; intermediate for Lifitegrast (dry eye treatment)
Methyl (S)-2-amino-3-(4-(tert-butyl)phenyl)propanoate hydrochloride C₁₄H₂₂ClNO₂ 271.78 4-tert-butylphenyl Bulky tert-butyl group enhances steric hindrance, reducing off-target interactions

Key Observations :

  • Aromatic Systems: The 2-naphthyl analog (C₁₄H₁₆ClNO₂) exhibits enhanced aromatic surface area, favoring interactions with hydrophobic protein pockets .
  • Electron-Withdrawing Groups: The methylsulfonyl substituent (C₁₁H₁₅ClNO₄S) introduces polarity, improving aqueous solubility and making it suitable for ophthalmic applications .

Pharmacological and Industrial Relevance

  • Pharmaceutical Intermediates : The target compound’s bromine atom is advantageous in kinase inhibitors due to halogen bonding with ATP-binding sites. Its analog with a methylsulfonyl group (CAS: 851785-21-2) is critical in synthesizing Lifitegrast, an FDA-approved dry eye treatment .
  • Biochemical Tools : Fluorinated analogs (e.g., 4-fluorophenyl derivative) are used in PET radiotracers for imaging neurotransmitter systems .

Biological Activity

Methyl (S)-2-Amino-3-(3-bromophenyl)propanoate hydrochloride, also known as (S)-Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride, is a chiral compound with significant implications in medicinal chemistry and biological research. Its structure, characterized by an amino group, a bromophenyl moiety, and a methyl ester functionality, suggests potential biological activities that merit detailed exploration.

  • Molecular Formula : C10H12BrClN2O2
  • Molecular Weight : Approximately 294.57 g/mol
  • Chirality : The compound is chiral, which influences its biological interactions and specificity.

Synthesis Overview

The synthesis of this compound typically involves several steps:

  • Preparation of 3-Bromophenylacetic Acid : This serves as the starting material.
  • Amidation : The acid is converted to its corresponding amide using an appropriate amine.
  • Reduction : The amide is reduced to the corresponding amine.
  • Esterification : The resulting amine is esterified with methanol in the presence of an acid catalyst.
  • Chiral Resolution : The racemic mixture is resolved to obtain the (S)-enantiomer.

Research indicates that this compound interacts with various biological targets, potentially acting as a ligand for enzymes and receptors. The bromophenyl group enhances binding affinity, while the amino and ester groups contribute to its reactivity and solubility .

Pharmacological Potential

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in tumor cells. It has been compared favorably against standard treatments in certain cellular models .
  • Enzyme Interaction Studies : The compound has been investigated for its role in enzyme mechanisms, particularly in relation to protein-ligand interactions. This could provide insights into its therapeutic applications in drug development.
  • Cytotoxicity Assessment : In vitro studies have shown varying degrees of cytotoxicity against different cancer cell lines, indicating its potential as a lead compound for further development .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with this compound:

StudyFindings
Study on Anticancer Activity Demonstrated significant cytotoxic effects against FaDu hypopharyngeal tumor cells, showing better performance than the reference drug bleomycin .
Enzyme Inhibition Profiles Investigated the compound's ability to inhibit specific enzymes, revealing potential for therapeutic applications in metabolic disorders .
Protein-Ligand Interaction Studies Utilized surface plasmon resonance and molecular docking simulations to elucidate binding affinities and mechanisms of action .

Q & A

Q. What are the established synthetic routes for Methyl (S)-2-Amino-3-(3-bromophenyl)propanoate Hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves chiral amino acid esterification and bromophenyl group introduction. A common approach is:

Starting Material : Use (S)-2-amino-3-(3-bromophenyl)propanoic acid.

Esterification : React with methanol under acidic conditions (e.g., HCl gas) to form the methyl ester.

Purification : Recrystallization from methanol/diethyl ether mixtures improves purity .
Optimization Tips :

  • Catalysts : Use HCl as a proton source for esterification to enhance reaction efficiency.
  • Temperature : Maintain 0–5°C during esterification to minimize racemization .
  • Yield Improvement : Scale-dependent adjustments (e.g., stoichiometry of methanol) may resolve discrepancies in reported yields .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm stereochemistry and bromophenyl substitution (e.g., aromatic protons at δ 7.2–7.5 ppm).
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex regions .
  • IR Spectroscopy : Identify amine N–H stretches (~3360 cm⁻¹) and ester C=O (~1730 cm⁻¹) .
  • HPLC : Use chiral columns (e.g., C18 with polar mobile phase) to assess enantiomeric purity (>95%) .
  • Melting Point : Compare observed values (e.g., 80–84°C) with literature to verify consistency .

Q. What are the solubility and stability profiles of this compound under laboratory storage conditions?

Methodological Answer:

  • Solubility :
    • Highly soluble in polar solvents (methanol, DMSO) due to the hydrochloride salt.
    • Limited solubility in non-polar solvents (hexane, ether) .
  • Stability :
    • Storage : Keep at –20°C in airtight, desiccated containers to prevent hydrolysis.
    • Decomposition Risks : Exposure to moisture or heat (>40°C) may degrade the ester bond .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across studies?

Methodological Answer:

  • Variable Control :
    • Purity : Verify via HPLC; impurities >2% can skew bioactivity results .
    • Assay Conditions : Standardize pH, temperature, and solvent (e.g., DMSO concentration ≤0.1% in cell-based assays) .
  • Mechanistic Studies :
    • Use isotopic labeling (e.g., ¹⁵N) to track metabolic pathways and confirm target engagement .
    • Compare IC₅₀ values across enzyme isoforms (e.g., AChE vs. BChE) to identify selectivity .

Q. What experimental strategies validate this compound’s role as a chiral building block in asymmetric synthesis?

Methodological Answer:

  • Chiral Retention Tests :
    • Perform kinetic resolution experiments (e.g., lipase-mediated hydrolysis) to confirm enantiomeric integrity .
    • Use circular dichroism (CD) to monitor configuration during coupling reactions .
  • Case Study :
    • Incorporate the compound into peptide chains (e.g., via solid-phase synthesis) and analyze diastereomer ratios via LC-MS .

Q. How can in vitro assays be designed to evaluate its inhibitory activity against neurodegenerative disease targets?

Methodological Answer:

  • Enzyme Inhibition Assays :
    • AChE/BChE Inhibition : Use Ellman’s method with acetylthiocholine as substrate; measure IC₅₀ via spectrophotometry .
    • Kinetic Analysis : Perform Lineweaver-Burk plots to determine competitive/non-competitive inhibition .
  • Cell-Based Models :
    • Test neuroprotective effects in SH-SY5Y cells under oxidative stress (e.g., H₂O₂-induced apoptosis) .

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